Bienvenue dans la boutique en ligne BenchChem!

CPI-637

CBP/EP300 inhibitor prostate cancer bromodomain selectivity

CPI-637 is the definitive benzodiazepinone CBP/EP300 bromodomain inhibitor validated for subtype-selective gastric cancer xenograft efficacy (CDX2+ REG4hi, 25 mg/kg IP) and lymphoma mechanism-of-action comparison versus A-485. Its >700-fold selectivity over BET bromodomains, paired inactive enantiomer control (>200-fold potency loss), and defined activity ceiling make it the essential tool for rigorous CBP/EP300 bromodomain target engagement studies.

Molecular Formula C22H22N6O
Molecular Weight 386.4 g/mol
Cat. No. B15570457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-637
Molecular FormulaC22H22N6O
Molecular Weight386.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1
InChIKeyBFTKDWYIRJGJCA-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPI-637 CBP/EP300 Bromodomain Inhibitor Procurement Guide | CAS 1884712-47-3


CPI-637 is a selective and cell-active benzodiazepinone CBP/EP300 bromodomain inhibitor with IC50 values of 0.03 μM (CBP) and 0.051 μM (EP300) in TR-FRET assays [1]. Discovered through fragment-based screening, it belongs to the 4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one chemotype and targets the acetyl-lysine recognition pocket of CBP and EP300 bromodomains [2].

Why Generic Substitution Fails: CPI-637 Procurement and CBP/EP300 Selectivity Considerations


Substituting CPI-637 with structurally related benzodiazepinone analogs or alternative CBP/EP300-targeting compounds without empirical validation introduces unacceptable risk of altered target engagement and off-target liability. Even minor stereochemical changes produce drastic potency shifts: the opposite enantiomer of CPI-637 displays a >200-fold loss in biochemical potency [1]. Within the CBP/EP300 inhibitor class, compounds differ fundamentally in mechanism—CPI-637 targets the bromodomain (acetyl-lysine recognition), whereas A-485 targets the HAT catalytic domain—producing non-interchangeable biological readouts [2]. Procurement of CPI-637 specifically, rather than a generic CBP/EP300 inhibitor, ensures the selectivity profile (>700-fold over BET bromodomains) and cellular target engagement characteristics (CBP BRET EC50 = 0.3 μM) that have been validated across multiple independent studies [3].

CPI-637 Quantitative Evidence Guide: Head-to-Head Selectivity and Efficacy Data


CPI-637 vs Y08197: Comparative CBP Potency and Selectivity in Prostate Cancer Models

In a direct head-to-head comparison study of prostate cancer cell lines, CPI-637 and Y08197 were evaluated for CBP bromodomain inhibitory potency and antiproliferative activity. CPI-637 demonstrated >30-fold greater biochemical potency for CBP bromodomain inhibition compared to Y08197, though Y08197 exhibited superior cellular antiproliferative activity in LNCaP cells (IC50 = 0.59 ± 0.10 μM for Y08197 vs 7.85 ± 0.87 μM for CPI-637) [1].

CBP/EP300 inhibitor prostate cancer bromodomain selectivity

CPI-637 vs NEO2734: Single-Agent CBP/EP300 Selectivity vs Dual BET-CBP/p300 Inhibition in Multiple Myeloma

In a cross-study comparison using multiple myeloma cell lines (MMCLs), CPI-637 as a single CBP/EP300 inhibitor demonstrated anti-tumor activity, but the dual BET-CBP/p300 inhibitor NEO2734 (IC50 <30 nM for both BET and CBP/p300) exhibited consistently superior anti-tumor activity across all tested MMCLs and was as potent as the BET inhibitor JQ1 [1]. This cross-study comparison establishes the activity ceiling for single CBP/EP300 bromodomain inhibition.

multiple myeloma CBP/EP300 inhibitor BET bromodomain NEO2734

CPI-637 vs A-485: Bromodomain vs HAT Catalytic Domain Inhibition in ALCL and Hodgkin Lymphoma

In a direct head-to-head comparison in anaplastic large cell lymphoma (ALCL) and Hodgkin lymphoma (HL) models, CPI-637 (bromodomain inhibitor) and A-485 (HAT catalytic inhibitor) both exhibited strong activities against ALCL and HL in vitro and in xenograft mouse models [1]. A-485 demonstrates >1000-fold selectivity over other HAT family members, with IC50 values of 2.6 nM (CBP-HAT) and 9.8 nM (p300-HAT) [2].

anaplastic large cell lymphoma Hodgkin lymphoma CBP/EP300 inhibitor A-485

CPI-637 Selectivity Profile: >700-Fold BET Family Discrimination vs BRD9 Residual Activity

CPI-637 demonstrates >700-fold selectivity for CBP/EP300 over the BET family bromodomains (BRD4 BD1 IC50 = 11.0 ± 0.6 μM vs CBP IC50 = 0.03 μM), with the only substantial off-bromodomain activity detected at BRD9 (IC50 = 0.73 μM), representing a ~24-fold selectivity window [1]. For BRD4 BD1 specifically, the calculated selectivity is approximately 367-fold (11,000 nM / 30 nM) [2]. Within the bromodomain family, CPI-637 displays IC50 values >10 μM for all other tested bromodomains, indicating a highly restricted off-target profile .

bromodomain selectivity BET family BRD4 BRD9 off-target profiling

CPI-637 Cellular Target Engagement: MYC Expression Inhibition and Proliferation Arrest in Cancer Cell Lines

CPI-637 demonstrates cellular target engagement through dose-dependent inhibition of MYC expression in AMO-1 multiple myeloma cells (EC50 = 0.60 μM) after 6-hour treatment [1]. The inactive enantiomer serves as a negative control with EC50 >10 μM in the same assay, confirming target-specific activity . Additionally, CPI-637 inhibits proliferation of CBP/EP300-dependent cancer cell lines: RS4;11 (IC50 = 3.7 μM), MV4-11 (IC50 = 4.2 μM), and HL-60 (IC50 = 5.1 μM) [2].

MYC expression target engagement cancer cell proliferation AMO-1 cells

CPI-637 In Vivo Efficacy: Subtype-Selective Anti-Tumor Activity in Gastric Cancer Xenografts

In a direct head-to-head comparison of CDX2+ gastric cancer subtypes, CPI-637 demonstrated selective anti-tumor activity against CDX2+ REG4hi gastric cancer cells (AGS, MKN45, SNU16) compared to CDX2+ REG4lo cells (MKN28, NCI-N87, SNU1) both in vitro and in vivo [1]. Mice bearing AGS or MKN45 xenografts treated with CPI-637 (25 mg/kg intraperitoneally, three doses per week) showed significant tumor growth suppression compared to vehicle control [2].

gastric cancer xenograft model CDX2 REG4 in vivo efficacy

CPI-637 Optimal Research and Procurement Application Scenarios


CDX2+ REG4hi Gastric Cancer Subtype-Selective In Vivo Studies

CPI-637 is the compound of choice for in vivo xenograft studies investigating CDX2+ REG4hi gastric cancer subtypes, where it demonstrates selective tumor growth suppression at 25 mg/kg intraperitoneal dosing (three times weekly) [4]. The subtype-selective efficacy validated in AGS and MKN45 xenograft models supports procurement for gastric cancer subtype-specific research programs.

CBP/EP300 Bromodomain Target Engagement Studies Requiring Inactive Enantiomer Control

For experiments requiring rigorous target engagement validation, CPI-637 paired with its inactive enantiomer (EC50 >10 μM in MYC suppression assay, >200-fold loss in biochemical potency) provides an optimal tool compound-control pair [4]. This combination enables definitive attribution of phenotypic effects to CBP/EP300 bromodomain inhibition rather than off-target benzodiazepinone scaffold effects.

ALCL and Hodgkin Lymphoma Models Comparing Bromodomain vs HAT Catalytic Inhibition

CPI-637 serves as the validated bromodomain inhibitor comparator in studies contrasting CBP/EP300 bromodomain disruption (CPI-637) versus HAT catalytic inhibition (A-485) in anaplastic large cell lymphoma and Hodgkin lymphoma models [4]. Both compounds demonstrate strong in vitro and in vivo anti-tumor activity in these lymphoma subtypes, enabling mechanism-of-action comparison studies.

Multiple Myeloma Studies Requiring Single-Agent CBP/EP300 Bromodomain Control

CPI-637 functions as the appropriate single-agent CBP/EP300 bromodomain inhibitor control in multiple myeloma studies evaluating dual BET-CBP/p300 inhibitors such as NEO2734 [4]. The well-characterized activity ceiling of CPI-637 relative to JQ1 and NEO2734 provides a benchmark for assessing the additive or synergistic benefit of dual inhibition strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPI-637

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.